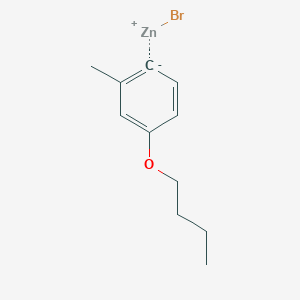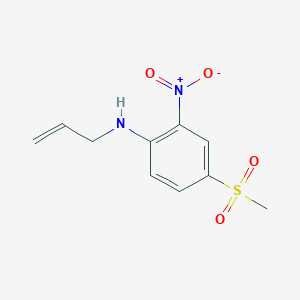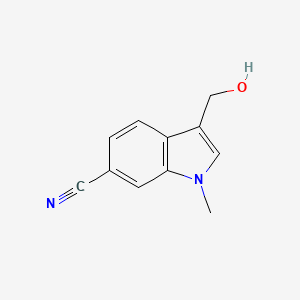
3-(Hydroxymethyl)-1-methyl-1H-indole-6-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Hydroxymethyl)-1-methyl-1H-indole-6-carbonitrile is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities. This particular compound features a hydroxymethyl group at the 3-position, a methyl group at the 1-position, and a carbonitrile group at the 6-position of the indole ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydroxymethyl)-1-methyl-1H-indole-6-carbonitrile can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions to form the indole core
Industrial Production Methods
Industrial production of this compound may involve optimizing the Fischer indole synthesis for large-scale operations. This includes using efficient catalysts, optimizing reaction conditions such as temperature and pressure, and employing continuous flow reactors to enhance yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Hydroxymethyl)-1-methyl-1H-indole-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents like PCC or KMnO4.
Reduction: The carbonitrile group can be reduced to an amine using reducing agents such as LiAlH4 or catalytic hydrogenation.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: PCC (Pyridinium chlorochromate), KMnO4 (Potassium permanganate)
Reduction: LiAlH4 (Lithium aluminium hydride), H2/Pd-C (Hydrogenation with palladium on carbon)
Substitution: HNO3 (Nitric acid), Br2 (Bromine), SO3 (Sulfur trioxide)
Major Products Formed
Oxidation: 3-(Formyl)-1-methyl-1H-indole-6-carbonitrile, 3-(Carboxyl)-1-methyl-1H-indole-6-carbonitrile
Reduction: 3-(Hydroxymethyl)-1-methyl-1H-indole-6-amine
Substitution: 3-(Hydroxymethyl)-1-methyl-5-nitro-1H-indole-6-carbonitrile, 3-(Hydroxymethyl)-1-methyl-5-bromo-1H-indole-6-carbonitrile
Applications De Recherche Scientifique
3-(Hydroxymethyl)-1-methyl-1H-indole-6-carbonitrile has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-(Hydroxymethyl)-1-methyl-1H-indole-6-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular functions. The hydroxymethyl group can participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets . Additionally, the indole ring system can interact with various biological macromolecules, contributing to its bioactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Hydroxymethyl)-1-methyl-1H-indole-5-carbonitrile
- 3-(Hydroxymethyl)-1-methyl-1H-indole-7-carbonitrile
- 3-(Hydroxymethyl)-1-methyl-1H-indole-6-carboxamide
Uniqueness
3-(Hydroxymethyl)-1-methyl-1H-indole-6-carbonitrile is unique due to the specific positioning of its functional groups, which can significantly influence its chemical reactivity and biological activity. The presence of the hydroxymethyl group at the 3-position and the carbonitrile group at the 6-position provides distinct properties compared to other indole derivatives .
Propriétés
Formule moléculaire |
C11H10N2O |
|---|---|
Poids moléculaire |
186.21 g/mol |
Nom IUPAC |
3-(hydroxymethyl)-1-methylindole-6-carbonitrile |
InChI |
InChI=1S/C11H10N2O/c1-13-6-9(7-14)10-3-2-8(5-12)4-11(10)13/h2-4,6,14H,7H2,1H3 |
Clé InChI |
WXMZZUJVAMUBGV-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(C2=C1C=C(C=C2)C#N)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



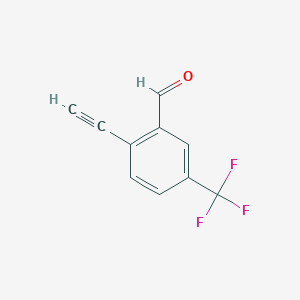
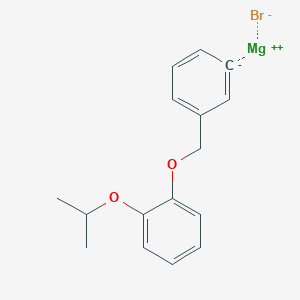
![8-Fluoro-3-iodoimidazo[1,2-a]pyridine-7-carbaldehyde](/img/structure/B14893677.png)

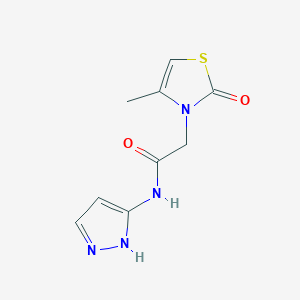
![6-[(2-Methylpiperidin-1-yl)carbonyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B14893708.png)
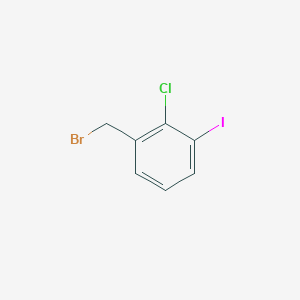
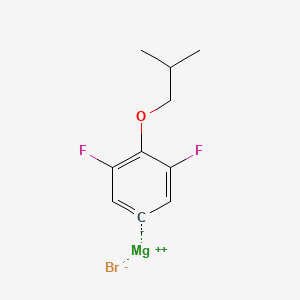
![2-(5,5-dimethyl-15-oxo-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12-pentaen-14-yl)-N-naphthalen-1-ylacetamide](/img/structure/B14893733.png)
